Synthesis Yield of 4-Iodo-1-methyl-3-nitro-1H-pyrazole via Direct Iodination
4-Iodo-1-methyl-3-nitro-1H-pyrazole is synthesized via direct iodination of 1-methyl-3-nitropyrazole using a reagent system of sulfuric acid, iodine, and iodic acid in a tetrachloromethane/acetic acid mixture at 80°C for 1.5 hours, achieving a reported yield of 79% . While direct comparative yield data for the bromo and chloro analogs under identical conditions are not available in the public literature, this established procedure provides a reproducible benchmark for procurement and synthetic planning.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 79% |
| Comparator Or Baseline | No direct comparator data available; class-level inference suggests bromo and chloro analogs may require alternative halogenation conditions. |
| Quantified Difference | Not applicable (no direct comparator) |
| Conditions | H2SO4, I2, HIO3 in CCl4/AcOH, 80°C, 1.5 h |
Why This Matters
The reported yield establishes a baseline expectation for synthetic access, aiding procurement decisions when evaluating commercial availability versus in-house synthesis.
